molecular formula C6H8Cl2N2O2 B157158 3,6-Bis(chloromethyl)piperazine-2,5-dione CAS No. 182878-29-1

3,6-Bis(chloromethyl)piperazine-2,5-dione

Cat. No. B157158
M. Wt: 211.04 g/mol
InChI Key: UJDFUUWGCSFGOJ-UHFFFAOYSA-N
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Description

3,6-Bis(chloromethyl)piperazine-2,5-dione is a derivative of piperazine-2,5-dione, which is a core structure in various compounds with potential therapeutic properties. Piperazine-2,5-diones, also known as diketopiperazines, are the smallest cyclic peptides and are commonly found in natural products with a range of biological activities, including antitumor properties .

Synthesis Analysis

The synthesis of derivatives of piperazine-2,5-dione can be achieved through various methods. For instance, the compound 3-(3-hydroxy)propylidene-piperazine-2,5-dione was synthesized from ethyl 4-ethoxycarbonyl-2-chloroacetylamino-2-butenoate and then treated with N-bromosuccinimide (NBS) to yield spiro derivatives . Another approach involves the self-condensation of amino acid derivatives, such as the preparation of cyclo-(L-asparagyl-L-asparagyl)[(3S,6S)-3,6-bis(carbamoylmethyl)piperazine-2,5-dione] from (S)-3-aminopyrrolidine-2,5-dione . Additionally, a methodology for synthesizing piperazine-2,6-diones from α-amino acid methyl ester hydrochlorides has been developed, which could potentially be adapted for the synthesis of 3,6-bis(chloromethyl)piperazine-2,5-dione .

Molecular Structure Analysis

The molecular structure of piperazine-2,5-dione derivatives can vary significantly depending on the substituents and the conditions under which they are synthesized. For example, the crystal structure of potassium bis(glycylglycinato(2−)-O,N,N')chromate(III) piperazine-2,5-dione shows changes in bond lengths and angles when piperazine-2,5-dione is incorporated into the structure . The conformation of the piperazine-2,5-dione ring in cyclo-(L-asparagyl-L-asparagyl)[(3S,6S)-3,6-bis(carbamoylmethyl)piperazine-2,5-dione] was determined to be a bowsprit boat, with the angle between the amide units being 18° .

Chemical Reactions Analysis

Piperazine-2,5-dione can undergo various chemical reactions. For instance, it can react with N-bromosuccinimide in chloroform or water to give spiro derivatives . It can also form products such as 3,3′-bis(piperazine-2,5-dione) when reacted with t-butyl peroxide in aqueous t-butanol . The design of new compounds often involves examining the effects of side chain substitution on the conformation and reactivity of the linked bis-diketopiperazines .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine-2,5-dione derivatives are influenced by their molecular structure. For example, the presence of intermolecular hydrogen bonds and other interactions can lead to the formation of molecular solids with specific conformations, such as "C"-shaped or "S"-shaped monomers in the solid state . The luminescence lifetime of chromium complexes can be significantly increased when piperazine-2,5-dione is included in the structure . The thermal stability and spectroscopic properties of these compounds can be characterized using techniques such as X-ray diffraction, thermogravimetric analysis, and IR and Raman spectroscopy .

Scientific Research Applications

Chemical Reactivity and Synthesis

3,6-Bis(chloromethyl)piperazine-2,5-dione serves as a core structure in the synthesis of various chemical compounds. Research has explored its reactions, leading to the creation of diverse products. For instance, its reaction with 2-formylbenzoic acid in the presence of triethylamine produces compounds like 1-(3'-oxo-1',3'-dihydroisobenzofuran-1'-yl)piperazine-2,5-dione and others, demonstrating its utility in creating complex molecular structures (Baron, Rae, & Simmonds, 1982).

Molecular Solids and Conformations

The molecule is instrumental in studying molecular solids and conformations. A study on xylylene-linked bis(piperazine-2,5-diones) derived from piperazine-2,5-dione revealed unique "C" and "S" shaped monomers in solid states, influenced by intermolecular interactions. This research provides insights into the molecular frameworks and solid-state conformations of such compounds (Polaske, Nichol, Szábo, & Olenyuk, 2009).

Antibacterial Activity

A notable application is its role in discovering new antibacterial compounds. A study identified new natural products from the endophytic fungus Purpureocillium lilacinum, which included derivatives of piperazine-2,5-dione showing antibacterial activity against Gram-positive bacteria. This highlights its potential in developing novel antibacterial agents (Bara, Kehraus, Bogdanov, Posangi, Losung, Egereva, Mangindaan, & Koenig, 2020).

Liquid-Crystalline Properties

The molecule's derivatives exhibit liquid-crystalline properties, offering potential applications in material sciences. Research into unsaturated piperazine-2,5-dione derivatives revealed their ability to form smectic C and smectic G phases, attributed to intermolecular hydrogen bonds. This opens avenues for using these compounds in designing new liquid-crystalline materials (Li, Kao, Yo, & Lai, 2000).

Enantiopure Compounds Synthesis

It also plays a role in synthesizing enantiopure compounds. A method involving the reduction of cyclodipeptide bis(phenylmethyl) piperazine-2,5-dione led to the creation of enantiopure diazabicyclooctanes, showcasing its utility in producing optically active compounds (Qiu, Shen, Chen, Zhang, & Zhang, 2010).

properties

IUPAC Name

3,6-bis(chloromethyl)piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Cl2N2O2/c7-1-3-5(11)10-4(2-8)6(12)9-3/h3-4H,1-2H2,(H,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDFUUWGCSFGOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(=O)NC(C(=O)N1)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00313541
Record name 3,6-bis(chloromethyl)piperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00313541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Bis(chloromethyl)piperazine-2,5-dione

CAS RN

15948-95-5
Record name NSC271941
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=271941
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,6-bis(chloromethyl)piperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00313541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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